
N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide, commonly known as BMS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Wirkmechanismus
BMS acts as a competitive antagonist of the TRPV1 ion channel. It binds to the channel and prevents the binding of other ligands, thereby blocking the flow of ions through the channel. This results in a decrease in the activity of the channel and a reduction in the sensation of pain.
Biochemical and Physiological Effects:
BMS has been found to exhibit a wide range of biochemical and physiological effects. In addition to its role in blocking the TRPV1 ion channel, BMS has been found to inhibit the activity of other ion channels, including the TRPA1 and ASIC channels. It has also been found to inhibit the activity of enzymes such as carbonic anhydrase and metalloproteases. These effects make BMS a valuable tool for researchers studying the role of ion channels and enzymes in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BMS in lab experiments is its selectivity for the TRPV1 ion channel. This allows researchers to study the role of this channel in various physiological processes without interfering with other ion channels. However, one limitation of using BMS is its relatively low potency. This means that higher concentrations of the compound may be required to achieve the desired effects, which can be problematic in some experiments.
Zukünftige Richtungen
There are several future directions for research involving BMS. One area of interest is the development of more potent analogs of BMS that can selectively block other ion channels. Another area of research is the study of the role of TRPV1 in various disease states, such as chronic pain and inflammation. BMS may also have potential applications in the development of new therapies for these conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of BMS and its potential applications in scientific research.
Synthesemethoden
The synthesis of BMS involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with N-methylmethanesulfonamide in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields BMS as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
BMS has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. One of the most significant applications of BMS is in the study of ion channels. BMS has been found to selectively block the TRPV1 ion channel, which is involved in pain sensation. This makes BMS a potential candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7-6-8(4-5-9(7)10)11(2)14(3,12)13/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHBAVOMGNCPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

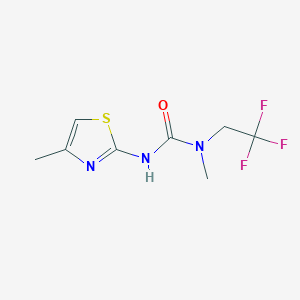
![3-[(1-Cyclopropyltetrazol-5-yl)methylsulfanyl]-1-(3-fluorophenyl)piperidin-2-one](/img/structure/B7594367.png)
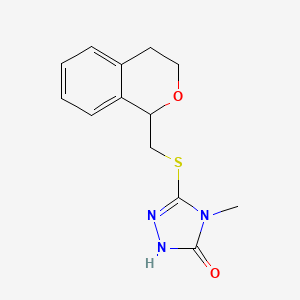
![2-[(1-Methylsulfonylpiperidin-3-yl)amino]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7594389.png)
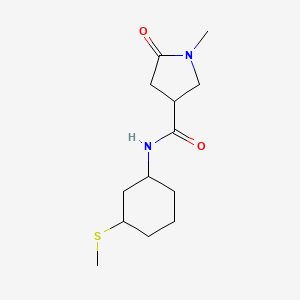
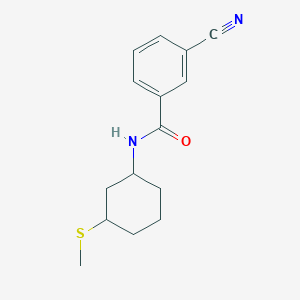
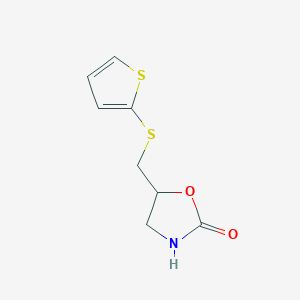

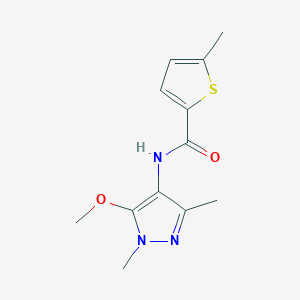



![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)
